Tert-butyl 3-(2,3-difluorophenyl)-3-hydroxyazetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2,3-difluorophenyl)-3-hydroxyazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO3/c1-13(2,3)20-12(18)17-7-14(19,8-17)9-5-4-6-10(15)11(9)16/h4-6,19H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWAZOPJXJOAHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=C(C(=CC=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1-Benzylazetidin-3-ol
The foundational step involves synthesizing 1-benzylazetidin-3-ol (V-3) through the reaction of benzylamine with 2-(chloromethyl)oxirane under controlled conditions (0–5°C, 16 h). The crude product is purified via filtration and treated with oxalic acid in methyl tert-butyl ether (MTBE) to yield a stable intermediate.
Key Reaction Parameters:
Hydrogenation for Tert-Butyl Protection
1-Benzylazetidin-3-ol undergoes catalytic hydrogenation using 5% Pd/C in tetrahydrofuran (THF) under H₂ atmosphere to remove the benzyl group. The resulting tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4) is crystallized in n-heptane, achieving 91% purity.
Critical Conditions:
Oxidation to Tert-Butyl 3-Oxoazetidine-1-Carboxylate
Traditional TEMPO/NaClO Oxidation
The hydroxyl group in V-4 is oxidized to a ketone using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and sodium hypochlorite (NaClO) in dichloromethane (CH₂Cl₂). This method, however, produces a by-product (V-5-2) due to overoxidation, reducing overall efficiency.
Microchannel Reactor with TEMPO-H₂O₂
Replacing NaClO with H₂O₂ in a microchannel reactor eliminates by-product formation. The reaction occurs at a flow rate of 6.5 g/min for V-4/TEMPO/CH₂Cl₂ and 4.5 g/min for 30% H₂O₂, with a 30-second residence time. Post-reaction separation and crystallization in n-heptane yield 92.1% pure V-5.
Advantages:
Composite Catalyst-O₂ System
A cobalt acetate/N-hydroxyphthalimide catalyst in acetic acid enables oxidation under O₂ atmosphere. This method, conducted in a microchannel reactor (90-second residence time), avoids halogenated solvents and achieves comparable yields.
Comparative Analysis of Oxidation Methods
| Method | Oxidant | Catalyst | Yield | By-Products | Scalability |
|---|---|---|---|---|---|
| TEMPO/NaClO | NaClO | TEMPO | 85% | V-5-2 (8%) | Moderate |
| Microchannel (H₂O₂) | H₂O₂ | TEMPO | 92.1% | None | High |
| Composite Catalyst (O₂) | O₂ | Co(OAc)₂/NHPI | 89% | Trace | High |
Data derived from experimental results in.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted azetidines.
Scientific Research Applications
Tert-butyl 3-(2,3-difluorophenyl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Its stability and reactivity make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2,3-difluorophenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances binding affinity through hydrophobic interactions and potential hydrogen bonding. The azetidine ring provides a rigid scaffold that can fit into enzyme active sites or receptor binding pockets, modulating their activity.
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
Key Observations :
- Methyl or aminomethyl substituents (e.g., ) alter solubility and reactivity. The methyl group enhances lipophilicity, while the aminomethyl group introduces polarity and basicity .
Crystallographic and Analytical Data
- Crystallography : SHELX software () is widely used for refining azetidine derivatives. The 2,3-difluorophenyl group’s electronegativity may influence crystal packing and diffraction quality .
- Spectroscopic Characterization : Compounds like those in are analyzed via NMR (¹H, ¹³C, ¹⁹F) and HRMS. The target compound’s ¹⁹F NMR would show distinct shifts for the 2- and 3-fluorine atoms .
Q & A
Q. Basic
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of volatile reagents (e.g., thionyl chloride, n-BuLi).
- Store intermediates under inert gas (N) to prevent hydrolysis .
How does the presence of the 2,3-difluorophenyl group influence the reactivity of tert-butyl 3-hydroxyazetidine-1-carboxylate in nucleophilic reactions?
Advanced
The electron-withdrawing fluorine atoms reduce electron density at the phenyl ring, directing electrophilic substitution to meta positions. Steric hindrance from ortho-fluorine may slow reactions. Computational studies (e.g., Fukui indices) predict reactive sites, guiding functionalization strategies .
What are the roles of protecting groups like tert-butyloxycarbonyl (Boc) in the synthesis of azetidine derivatives?
Basic
Boc groups:
- Stabilize amines against oxidation and nucleophilic attack.
- Facilitate purification via acid-base extraction.
- Are cleaved under mild acidic conditions (e.g., TFA) without disrupting sensitive functionalities .
What methodologies are effective in scaling up the synthesis of this compound while maintaining yield and purity?
Q. Advanced
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., Grignard additions).
- Design of Experiments (DoE) : Optimizes reaction parameters (temperature, stoichiometry).
- In-line Analytics (e.g., PAT tools): Monitor intermediates in real-time to reduce impurities .
How can researchers confirm the absence of diastereomers in the final product of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
